6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine
Overview
Description
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both chlorine and methylthio groups in its structure contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine typically involves the cyclization of thiazole and pyridine derivatives. One common method starts with 2-amino-5-chloropyridine, which undergoes a series of reactions including chlorination, methylation, and cyclization to form the target compound . The reaction conditions often involve the use of reagents such as N-methylpyrrolidone and O-ethylxanthic acid potassium salt .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetic acid or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a range of substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways . By binding to these enzymes, the compound can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: This compound is similar in structure but contains a mercapto group instead of a methylthio group.
6-Chloro-2-(chloromethyl)thiazolo[4,5-b]pyridine:
Uniqueness
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)2-4(8)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFBJJBTOYNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.